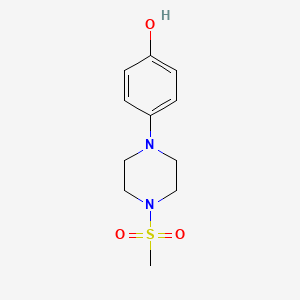
4-(4-(甲磺酰基)哌嗪-1-基)苯酚
描述
The compound 4-(4-(Methylsulfonyl)piperazin-1-yl)phenol is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their applications in various therapeutic areas, including antipsychotic agents and potential treatments for cancer through boron neutron capture therapy .
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions with careful consideration of regioselectivity and functional group compatibility. For instance, the synthesis of an o-carboranyl derivative of a related piperazine compound was achieved through a sequence of reactions starting from 3-(p-cyanophenoxy)-1-propyne, followed by the introduction of decaborane, transformation into an imidate, and subsequent coupling reactions . Similarly, the synthesis of various quinolone-3-carbaldehyde derivatives featuring a piperazinyl moiety was reported, with characterization by spectroscopic methods and X-ray crystallography .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be complex, with the potential for various conformations and intermolecular interactions. X-ray diffraction analysis has been used to determine the crystal structures of such compounds, revealing features like chair conformations of the piperazine ring and the presence of hydrogen bonds and π-π stacking interactions . These structural details are crucial for understanding the compound's reactivity and potential binding modes in biological systems.
Chemical Reactions Analysis
Piperazine derivatives can undergo a range of chemical reactions, including electrochemical oxidation and Michael addition reactions. For example, the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives leads to the synthesis of bisindolyl-p-quinone derivatives, with unique regioselectivity observed in the process . These reactions are important for the functionalization of the piperazine ring and the creation of diverse chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the formation of a 2:1 complex between 4-methylphenol and piperazine, as evidenced by X-ray diffraction and NMR spectroscopy, indicates the role of hydrogen bonding in the compound's behavior . Additionally, the formation of supramolecular frameworks through hydrogen bonding and π-π interactions can affect the solubility, stability, and reactivity of these compounds .
科学研究应用
化学研究
由于其独特的结构和性质,该化合物经常用于化学研究 . 它的分子量为256.33,其IUPAC名称为4-[4-(甲磺酰基)-1-哌嗪基]苯酚 .
抗真菌剂
与“4-(4-(甲磺酰基)哌嗪-1-基)苯酚”类似的化合物已被合成作为潜在的抗真菌剂 . 这些化合物是通过相应1-(2-芳基腙)-1-(4-芳基哌嗪-1-基)丙烷-2-酮的分子内环化反应制备的 .
PI3K抑制剂
研究表明,类似的化合物已被用作PI3K抑制剂,这些抑制剂经常用于癌症治疗 . 这些抑制剂可以帮助控制癌细胞的生长 .
其他化合物的合成
“4-(4-(甲磺酰基)哌嗪-1-基)苯酚”可以用作合成其他复杂化合物的构建单元 . 例如,它可用于合成2-{[4-(4-溴苯基)哌嗪-1-基)]甲基}-4-(3-氯苯基-5-(4-甲氧基苯基)-2,4-二氢-3H-1,2,4-三唑-3-硫酮 .
安全和危害
The safety information for “4-(4-(Methylsulfonyl)piperazin-1-yl)phenol” includes several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用机制
Target of Action
It belongs to the class of organic compounds known as n-arylpiperazines , which are known to interact with various receptors and enzymes in the body.
Mode of Action
As an N-arylpiperazine, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-(4-(Methylsulfonyl)piperazin-1-yl)phenol .
属性
IUPAC Name |
4-(4-methylsulfonylpiperazin-1-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-17(15,16)13-8-6-12(7-9-13)10-2-4-11(14)5-3-10/h2-5,14H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANAAVQEGHRTQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348689 | |
| Record name | 4-(4-(methylsulfonyl)piperazin-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67915-03-1 | |
| Record name | 4-[4-(Methylsulfonyl)-1-piperazinyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67915-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-(methylsulfonyl)piperazin-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1298798.png)

![2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298808.png)

![5-[(Diethylamino)methyl]-2-furoic acid](/img/structure/B1298813.png)

